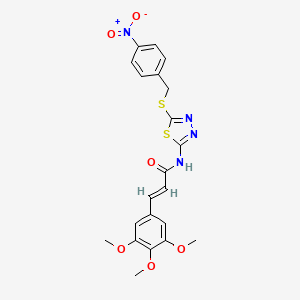

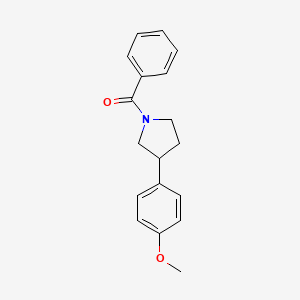

![molecular formula C17H15NO4 B2475442 1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797345-49-3](/img/structure/B2475442.png)

1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

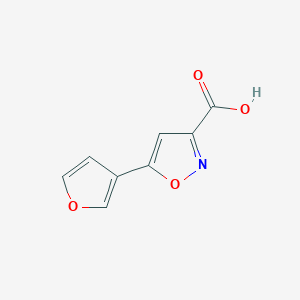

This compound is a solid with the empirical formula C10H11NO3 and a molecular weight of 193.20 . It is also known as 1-[(Furan-2-yl)carbonyl]piperidin-4-one .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(C1=CC=CO1)N(CC2)CCC2=O . The InChI key is OOHYAFZVSIYUTB-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Sigma Ligands with High Affinity and Selectivity

- Studies have demonstrated that spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds exhibit high affinity and selectivity towards sigma 2 receptor binding sites. These compounds have been synthesized and evaluated for their sigma 1/sigma 2 affinity and selectivity, revealing that the N-substituent plays a crucial role in determining both affinity and selectivity. Compounds with medium-sized N-substituents showed potent, though unselective, affinity, while those with longer chain lengths and increased lipophilicity retained high affinity for sigma 2 binding sites with improved selectivity for sigma 2 over sigma 1. Modifications in the spiro[isobenzofuran-1(3H),4'-piperidin] structure, such as substituents in the benzene ring and variations in the spiroconnection, significantly affect affinity and selectivity for sigma binding sites (Moltzen, Perregaard, & Meier, 1995).

Potential CNS Agents

- The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for their potential as CNS agents. Early research prompted by structures common to known antidepressants led to the synthesis of compounds exhibiting significant inhibition of tetrabenazine-induced ptosis, a property associated with antidepressant activity. The structural modifications to enhance antitetrabenazine activity highlighted the importance of the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety and the basicity of the nitrogen. Compounds with large nitrogen substituents or C-3 substituents greater than H significantly reduced activity, suggesting a delicate balance between structural features for optimal activity (Bauer et al., 1976).

Synthesis Techniques and Chemical Transformations

- Research has also focused on the synthesis techniques and chemical transformations of spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds. Methods have been developed for the preparation of highly functionalized spiro compounds, including 3,4-fused spiro[isobenzofuran-3-ones] and derivatives through reactions involving 2-iodobenzoate esters and cyclic ketones under specific conditions. These methodologies have paved the way for the synthesis of complex molecules with potential application in various fields of chemistry and pharmacology (Kuethe & Maloney, 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds generally interact with their targets to exhibit their therapeutic effects . The interaction of the compound with its targets can result in changes at the molecular level, which can lead to the observed pharmacological effects .

Biochemical Pathways

Furan derivatives have been known to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .

Pharmacokinetics

The presence of the furan nucleus in the compound can potentially improve its pharmacokinetic characteristics, optimizing its solubility and bioavailability .

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The stability and efficacy of furan derivatives can potentially be influenced by various environmental factors, including temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

1'-(furan-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-15(14-6-3-11-21-14)18-9-7-17(8-10-18)13-5-2-1-4-12(13)16(20)22-17/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVRYUCBOWVOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

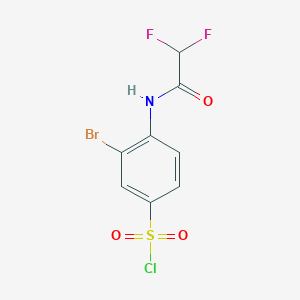

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2475361.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475363.png)

![Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate](/img/structure/B2475367.png)

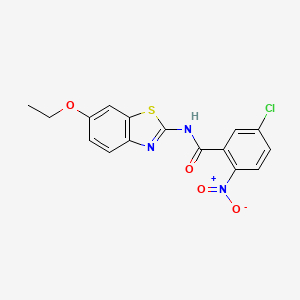

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2475369.png)

![3-(3-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2475381.png)

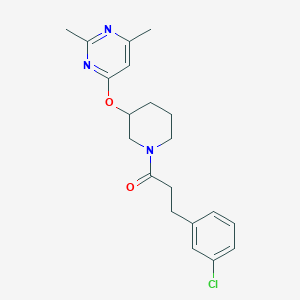

![N-(2-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2475382.png)